

Application Notes and Protocols: Oxirane, ((2-cyclopentylphenoxy)methyl)- in Organic Synthesis

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Compound of Interest

Compound Name: Oxirane, ((2-cyclopentylphenoxy)methyl)-

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Introduction

Oxirane, ((2-cyclopentylphenoxy)methyl)-, also known as 2-[(2-cyclopentylphenoxy)methyl]oxirane, is a valuable epoxide intermediate in organic synthesis. Its strained three-membered ring makes it susceptible to nucleophilic attack, enabling the introduction of a 1-(2-cyclopentylphenoxy)-2-hydroxypropyl-3- moiety into a variety of molecules. This reactivity is particularly exploited in the pharmaceutical industry for the synthesis of β -adrenergic receptor antagonists, commonly known as beta-blockers, which are crucial for the management of cardiovascular diseases. A prime example of its application is in the synthesis of the non-selective beta-blocker, Penbutolol.^[1]

This document provides detailed application notes and experimental protocols for the synthesis of **Oxirane, ((2-cyclopentylphenoxy)methyl)-** and its subsequent use in the synthesis of Penbutolol.

Physicochemical Properties

| Property | Value | Reference |
|-------------------|--|---------------------|
| CAS Number | 28163-40-8 | [2] |
| Molecular Formula | C ₁₄ H ₁₈ O ₂ | [2] |
| Molecular Weight | 218.29 g/mol | [2] |
| Appearance | Colorless to light yellow oil | |
| Solubility | Soluble in common organic solvents such as dichloromethane, methanol, and acetone. | [1] |

Synthesis of Oxirane, ((2-cyclopentylphenoxy)methyl)-

The synthesis of the target oxirane is achieved through the Williamson ether synthesis, reacting 2-cyclopentylphenol with an excess of epichlorohydrin under basic conditions. The use of a phase-transfer catalyst (PTC) is recommended to enhance the reaction rate and yield by facilitating the transfer of the phenoxide ion from the solid or aqueous phase to the organic phase.[\[3\]](#)[\[4\]](#) This method generally favors the formation of the epoxide over the corresponding chlorohydrin.

Experimental Protocol: Synthesis of Oxirane, ((2-cyclopentylphenoxy)methyl)-

Materials:

- 2-Cyclopentylphenol
- Epichlorohydrin
- Potassium Carbonate (K₂CO₃), anhydrous powder
- Tetrabutylammonium bromide (TBAB)

- Ethyl acetate
- Brine (saturated aqueous NaCl solution)
- Anhydrous magnesium sulfate ($MgSO_4$) or sodium sulfate (Na_2SO_4)

Procedure:

- To a stirred solution of 2-cyclopentylphenol (1.0 eq) in excess epichlorohydrin (5.0 eq), add anhydrous potassium carbonate (2.0 eq) and a catalytic amount of tetrabutylammonium bromide (0.05 eq).
- Heat the reaction mixture to 75-80 °C and stir vigorously for 2.5-3 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).[\[3\]](#)
- After the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts. Wash the filter cake with a small amount of ethyl acetate.
- Combine the filtrate and washings and remove the excess epichlorohydrin and ethyl acetate under reduced pressure.
- Dissolve the residue in ethyl acetate and wash with water and then with brine.
- Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
- Purify the crude product by column chromatography on silica gel (eluent: petroleum ether/ethyl acetate gradient) to afford pure **Oxirane, ((2-cyclopentylphenoxy)methyl)-** as a colorless to light yellow oil.

Expected Yield: Yields for analogous reactions using phase-transfer catalysis are typically high, often exceeding 80-90%.[\[3\]](#)[\[4\]](#)

Application in the Synthesis of Penbutolol

A key application of **Oxirane, ((2-cyclopentylphenoxy)methyl)-** is its use as an intermediate in the synthesis of the beta-blocker Penbutolol. This involves the regioselective ring-opening of

the epoxide with tert-butylamine. The nucleophilic amine attacks the sterically less hindered terminal carbon of the oxirane ring, following an S_N2 mechanism.[5][6][7]

Experimental Protocol: Synthesis of Penbutolol from Oxirane, ((2-cyclopentylphenoxy)methyl)-

Materials:

- **Oxirane, ((2-cyclopentylphenoxy)methyl)-**
- tert-Butylamine
- Methanol
- Ethyl acetate
- Brine (saturated aqueous NaCl solution)
- Anhydrous magnesium sulfate ($MgSO_4$) or sodium sulfate (Na_2SO_4)

Procedure:

- Dissolve **Oxirane, ((2-cyclopentylphenoxy)methyl)-** (1.0 eq) in methanol.
- Add an excess of tert-butylamine (3.0-5.0 eq) to the solution.
- Stir the reaction mixture at room temperature or with gentle heating (e.g., 50 °C) for 12-24 hours. Monitor the reaction progress by TLC.
- Once the reaction is complete, remove the solvent and excess tert-butylamine under reduced pressure.
- Dissolve the residue in ethyl acetate and wash with water and then with brine to remove any residual amine and salts.
- Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield crude Penbutolol.

- The crude product can be further purified by recrystallization or column chromatography if necessary.

Expected Yield: The ring-opening of epoxides with amines is generally a high-yielding reaction.

Data Presentation

Table 1: Summary of Reaction Parameters

| Reaction | Key Reagents | Catalyst | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) |
|----------------------|--|----------|-----------------|------------------|----------|-------------------|
| Oxirane Synthesis | 2-Cyclopentenylphenol, Epichlorohydrin, K ₂ CO ₃ | TBAB | Epichlorohydrin | 75-80 | 2.5-3 | >80 |
| Penbutolol Synthesis | Oxirane, ((2-cyclopentylphenoxy)methyl)-, tert-Butylamine | - | Methanol | 25-50 | 12-24 | High |

Table 2: Spectroscopic Data for Aryl Glycidyl Ethers (Analogous Compounds)

| Compound | ^1H NMR (CDCl ₃ , δ ppm) | ^{13}C NMR (CDCl ₃ , δ ppm) | IR (cm ⁻¹) |
|----------------------------------|--|---|---|
| Phenyl glycidyl ether | 2.74 (dd, 1H), 2.89 (dd, 1H), 3.32 (m, 1H), 3.93 (dd, 1H), 4.21 (dd, 1H), 6.90-7.00 (m, 3H), 7.25-7.35 (m, 2H) | 44.8 (CH ₂), 50.1 (CH), 68.7 (CH ₂), 114.6 (CH), 121.1 (CH), 129.5 (CH), 158.4 (C) | ~1250 (asym. C-O-C), ~915 (epoxide ring) |
| 2-Methylphenyl glycidyl ether[8] | 2.25 (s, 3H), 2.75 (dd, 1H), 2.90 (dd, 1H), 3.35 (m, 1H), 3.90 (dd, 1H), 4.25 (dd, 1H), 6.80-7.20 (m, 4H) | 20.9 (CH ₃), 44.9 (CH ₂), 50.2 (CH), 68.9 (CH ₂), 111.9 (CH), 121.5 (CH), 126.9 (CH), 130.6 (CH), 156.4 (C) | ~1248 (asym. C-O-C), ~916 (epoxide ring)[3] |

Note: The spectral data for **Oxirane, ((2-cyclopentylphenoxy)methyl)-** is not readily available in the searched literature. The data presented here for analogous compounds can be used as a reference for the expected chemical shifts and vibrational frequencies.

Mandatory Visualizations

Synthesis Pathway of Oxirane, ((2-cyclopentylphenoxy)methyl)-

Synthesis of Oxirane, ((2-cyclopentylphenoxy)methyl)-

2-Cyclopentylphenol Epichlorohydrin

K_2CO_3 , TBAB
75-80 °C

Oxirane, ((2-cyclopentylphenoxy)methyl)-

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Caption: Synthesis of the target oxirane from 2-cyclopentylphenol.

Application in Penbutolol Synthesis

Synthesis of Penbutolol

Oxirane, ((2-cyclopentylphenoxy)methyl)- tert-Butylamine

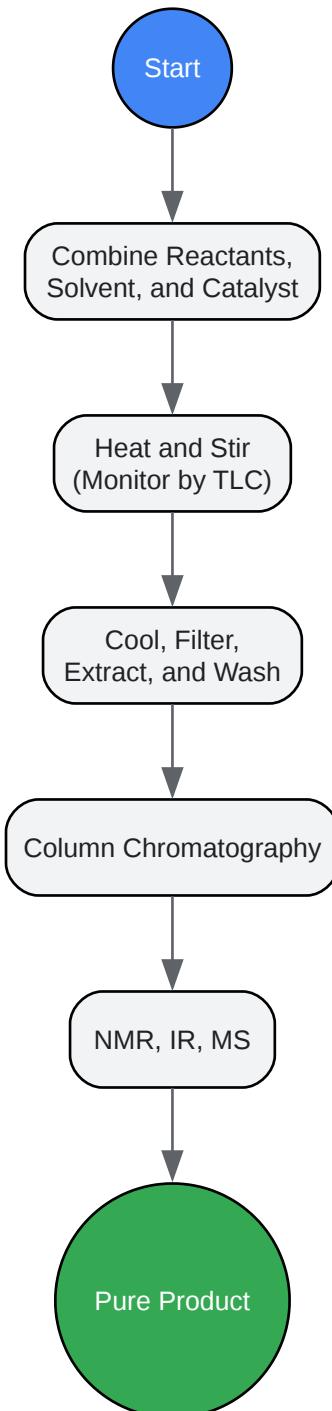
Methanol
25-50 °C

Penbutolol

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Caption: Ring-opening of the oxirane to synthesize Penbutolol.

General Experimental Workflow



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Caption: A typical workflow for the synthesis and purification process.

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